molecular formula C8H5N3O5S B2932257 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid CAS No. 799256-28-3

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid

Cat. No.: B2932257
CAS No.: 799256-28-3
M. Wt: 255.2
InChI Key: NTCLGEKUBRYEQZ-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid is a synthetic chemical compound designed for research applications. As a derivative of the benzoxadiazole family, it features a nitro-benzoxadiazole core linked to an acetic acid functional group via a sulfanyl bridge. This structure is characteristic of compounds used as fluorescent probes and molecular tags in biochemical research . Fluorescent probes based on the 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) scaffold are valuable tools in the development of biosensors . Such fluorescent biosensors are powerful tools for probing biomolecules and monitoring dynamic processes in complex samples, enabling researchers to gain insight into biological function in physiopathological settings . They are particularly useful for monitoring protein kinase activities, which are established biomarkers in diseases like cancer . The acetic acid moiety in the structure can serve as a handle for further chemical modification, allowing researchers to conjugate this fluorophore to other molecules, such as proteins, peptides, or lipids, for targeted sensing and imaging . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O5S/c12-6(13)3-17-5-2-1-4-7(10-16-9-4)8(5)11(14)15/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCLGEKUBRYEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents such as sulfuric acid, nitric acid, and acetic anhydride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid involves its ability to fluoresce under specific conditions. The nitro group and benzoxadiazole ring play crucial roles in its fluorescent properties. When exposed to light, the compound absorbs energy and emits it as fluorescence, which can be detected and measured. This property makes it useful in various imaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s unique properties are best understood through comparisons with structurally analogous derivatives. Below is a detailed analysis of key analogs:

2-[(4-Chloro-7-nitro-2,1,3-benzoxadiazol-6-yl)sulfanyl]acetic Acid (CAS 442531-32-0)

  • Structural Differences : Substitution of chlorine at position 4 and nitro at position 7 (vs. nitro at position 4 in the target compound) alters electronic distribution. The chloro group introduces steric hindrance and modulates electron-withdrawing effects.
  • However, the altered nitro positioning reduces conjugation efficiency in fluorescence applications .
  • Molecular Weight : 289.65 g/mol (vs. ~275 g/mol for the target compound, assuming similar backbone).

({5-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid (CAS 897830-99-8)

  • Core Heterocycle : Replaces benzoxadiazole with a 1,2,4-triazole ring, which is less electron-deficient. The 1,3-benzodioxole (methylenedioxyphenyl) group introduces π-π stacking capabilities.
  • Functional Implications : The triazole-thioether linkage may improve metabolic stability compared to benzoxadiazole derivatives, making it more suitable for pharmaceutical applications. However, the lack of nitro substitution reduces redox activity .
  • Molecular Weight : 337.3 g/mol.

2-{[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic Acid

  • Heterocyclic Variation: Features a 1,3,4-oxadiazole ring fused to a nitrofuran group. The nitrofuran moiety is known for antimicrobial and antiparasitic activity.
  • Electronic Properties : The nitro group on furan enhances electrophilicity but reduces thermal stability compared to benzoxadiazole derivatives. This compound is more prone to hydrolytic degradation in acidic conditions .
  • Molecular Weight : ~269 g/mol.

2-{[4-Amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 1304271-30-4)

  • Substituent Effects: The amino group at position 4 of the triazole ring increases basicity, while the 5-methylbenzofuran enhances hydrophobicity.
  • Applications : Primarily used as a building block in drug discovery, targeting enzymes like kinases or proteases. The absence of nitro groups limits its utility in redox-sensitive applications .
  • Molecular Weight : 304.32 g/mol.

Research Findings and Functional Insights

  • Electrochemical Behavior: Benzoxadiazole derivatives with nitro groups (e.g., the target compound) exhibit pronounced redox activity, enabling their use in electrochemical sensors. In contrast, triazole-based analogs (e.g., 897830-99-8) show lower conductivity due to reduced electron deficiency .
  • Biological Activity : Nitrofuran-containing derivatives (e.g., compound) demonstrate superior antimicrobial efficacy compared to benzoxadiazoles, likely due to nitro group positioning and furan ring reactivity .
  • Thermal Stability : Benzoxadiazoles generally degrade above 200°C, whereas triazole derivatives (e.g., 1304271-30-4) remain stable up to 250°C, making them preferable for high-temperature applications .

Biological Activity

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a nitro group and a benzoxadiazole moiety, which are known to enhance biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C8H5N3O5S
  • Molecular Weight : 255.2074 g/mol
  • CAS Number : Not specified

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity and binding affinity to target proteins. The benzoxadiazole moiety is known for its role in modulating enzyme activity and influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving Staphylococcus aureus and other bacterial strains, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Values exceeding 678 µM for some strains, indicating a moderate level of antimicrobial activity .
  • Inhibition of Biofilm Formation : The compound effectively reduced biofilm formation in a dose-dependent manner without significantly affecting bacterial growth .

Cytotoxicity and Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines:

  • Cytotoxicity : Studies show that at specific concentrations, this compound can induce apoptosis in cancer cells while sparing normal cells .
  • Case Study : A preclinical study demonstrated that systemic administration of similar compounds resulted in potent antitumor activity with an acceptable tolerance profile in animal models .

Research Findings

A summary of key research findings related to the biological activity of the compound is presented below:

Study ReferenceBiological ActivityFindings
AntimicrobialMIC > 678 µM against S. aureus
Biofilm InhibitionDose-dependent reduction in biofilm formation
CytotoxicityInduces apoptosis in cancer cell lines
Antitumor ActivityPotent effects with acceptable tolerance in preclinical models

Case Studies

  • Antimicrobial Efficacy : In a study focused on bacterial sortases inhibitors, the compound was noted for its ability to disrupt bacterial adhesion mechanisms without significantly impacting overall bacterial growth rates .
  • Cytotoxic Mechanism : A recent investigation into the cytotoxic effects revealed that the compound could trigger mitochondrial pathways leading to cell death in various cancer cell models .

Q & A

Q. What are the optimized synthetic routes for 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid, and how can reaction progress be monitored?

Answer: A common method involves nucleophilic substitution at the sulfanyl position. For example, refluxing the precursor (e.g., methyl-[(nitrobenzoxadiazolyl)sulfanyl] acetate) with hydrazine hydrate in ethanol for 4–6 hours under inert conditions. Reaction progress is monitored via TLC using chloroform:methanol (7:3 v/v) as the mobile phase. Post-reaction, the product is precipitated in ice water and purified via recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Employ a multi-technique approach:

  • LC-MS for molecular weight confirmation.
  • ¹H/¹³C NMR to verify sulfanyl and acetic acid moieties (e.g., δ ~3.8 ppm for –SCH2– protons).
  • IR spectroscopy to confirm nitro (1520–1350 cm⁻¹) and carbonyl (1700–1680 cm⁻¹) stretches.
  • Elemental analysis (C, H, N) to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Cross-validation: Compare NMR chemical shifts with structurally analogous compounds (e.g., 2-[(4-chloro-benzoxazolyl)sulfanyl]acetohydrazides).
  • X-ray crystallography: Resolve ambiguities in bond connectivity (e.g., confirming nitro group orientation in the benzoxadiazole ring) .
  • Computational modeling: Use DFT calculations to predict spectroscopic profiles and compare with experimental data .

Q. What strategies are effective in evaluating the biological activity of this compound?

Answer:

  • Antimicrobial assays: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via microbroth dilution (MIC determination).
  • Anticancer screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Molecular docking: Target receptors like 2A9¹ (anticancer) to predict binding affinities and validate experimental results .

Q. What experimental designs assess environmental stability and degradation pathways?

Answer:

  • Hydrolytic stability: Expose the compound to buffered solutions (pH 4–9) at 25–50°C and monitor degradation via HPLC.
  • Photolysis studies: Use UV light (254–365 nm) to simulate sunlight exposure and identify nitro group reduction or sulfanyl cleavage products.
  • Long-term ecotoxicology: Follow protocols from projects like INCHEMBIOL to evaluate bioaccumulation and toxicity in model organisms .

Q. How can solubility challenges in biological assays be addressed?

Answer:

  • Derivatization: Convert the acetic acid group to a sodium salt or ester to enhance hydrophilicity.
  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes without compromising cell viability .

Safety & Handling

Q. What safety protocols are recommended when handling this nitro-substituted benzoxadiazole compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood to avoid inhalation of nitro compound dust.
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes. Store at 2–8°C in airtight containers to prevent degradation .

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